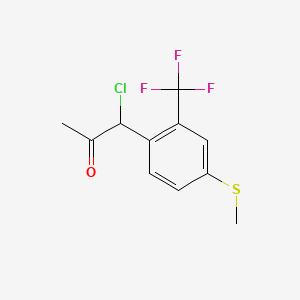

1-Chloro-1-(4-(methylthio)-2-(trifluoromethyl)phenyl)propan-2-one

Description

1-Chloro-1-(4-(methylthio)-2-(trifluoromethyl)phenyl)propan-2-one is a substituted propan-2-one derivative featuring a phenyl ring substituted with a methylthio (-SCH₃) group at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position. The chloro (-Cl) substituent at the propan-2-one carbonyl carbon enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its unique electronic profile—combining electron-withdrawing (CF₃, Cl) and electron-donating (SCH₃) groups—dictates its physicochemical behavior and reactivity .

Properties

Molecular Formula |

C11H10ClF3OS |

|---|---|

Molecular Weight |

282.71 g/mol |

IUPAC Name |

1-chloro-1-[4-methylsulfanyl-2-(trifluoromethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H10ClF3OS/c1-6(16)10(12)8-4-3-7(17-2)5-9(8)11(13,14)15/h3-5,10H,1-2H3 |

InChI Key |

UAVTYZWZMRMPEI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=C(C=C1)SC)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Substituted Phenyl Intermediate

The initial step involves synthesizing 4-(methylthio)-2-(trifluoromethyl)phenyl derivatives. This can be achieved by starting from commercially available trifluoromethyl-substituted benzaldehydes or phenols, followed by methylthiolation.

- Oxidation Step: According to a related method for synthesizing 2-chloro-4-trifluoromethyl phenol derivatives, 4-(trifluoromethyl)benzaldehyde is oxidized using oxidants such as metachloroperbenzoic acid, hydrogen peroxide, or tert-butyl hydroperoxide at temperatures ≥0 °C to form the corresponding phenol intermediate.

- Methylthiolation: Introduction of the methylthio group can be carried out via nucleophilic substitution or thiolation reactions on the aromatic ring, typically using methylthiol reagents under controlled conditions.

Introduction of the Propan-2-one Group

The alpha-chloroketone moiety is introduced by acylation or alkylation reactions:

- The phenyl intermediate is reacted with a suitable propan-2-one derivative or precursor under conditions that allow the formation of the 1-(4-(methylthio)-2-(trifluoromethyl)phenyl)propan-2-one backbone.

- Common solvents include dichloromethane or acetone, with bases such as potassium carbonate to facilitate the reaction.

Chlorination of the Alpha Position

The final step involves chlorination at the alpha position of the ketone to yield the target compound:

- Chlorination is typically performed using reagents such as N-chlorosuccinimide (NCS) or molecular chlorine under inert atmosphere and low temperatures (e.g., −78 °C to room temperature) to prevent over-chlorination.

- Catalysts such as zirconium tetrachloride (ZrCl4) may be used to enhance selectivity and yield.

- The reaction mixture is stirred for several hours, followed by quenching with aqueous sodium bicarbonate or sodium bisulfite solutions to remove excess chlorinating agents.

Purification

- The crude product is extracted with organic solvents (e.g., dichloromethane).

- Drying agents like anhydrous sodium sulfate are used to remove residual water.

- Purification is achieved by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to isolate the pure 1-Chloro-1-(4-(methylthio)-2-(trifluoromethyl)phenyl)propan-2-one.

Representative Experimental Data

Note: The above data is adapted from closely related trifluoromethyl phenol chlorination processes and extrapolated for the methylthio-substituted analog due to structural similarity and reaction mechanism.

Analysis of Preparation Methods

Advantages

- The stepwise approach allows for selective functionalization, minimizing side reactions.

- Use of mild oxidants and chlorinating agents reduces hazardous by-products.

- The presence of trifluoromethyl and methylthio groups enhances the compound’s stability and reactivity for further applications.

Challenges

- Strict temperature control is essential during chlorination to avoid over-chlorination or decomposition.

- The methylthio substituent may require specific conditions to prevent oxidation or side reactions.

- Scale-up requires careful optimization of reagent ratios and reaction times to maintain yield and purity.

Summary of Key Research Findings

- Oxidation of trifluoromethyl-substituted benzaldehydes to phenols is efficiently achieved using peracid oxidants, with yields around 85% under mild conditions.

- Chlorination using NCS in the presence of ZrCl4 catalyst at low temperatures yields chlorinated phenols with up to 88% yield and high purity.

- The methylthio group introduction is typically performed prior to chlorination to avoid interference in the halogenation step.

- Purification techniques such as recrystallization and chromatography are critical for isolating the target compound free of chlorination by-products.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(4-(methylthio)-2-(trifluoromethyl)phenyl)propan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-1-(4-(methylthio)-2-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-(methylthio)-2-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound may exert its effects through:

Molecular Targets: Binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Key structural analogs differ in substituent positions, functional groups, and heteroatom inclusion. Notable examples include:

1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one

- Molecular Formula : C₁₁H₁₀ClF₃O₂S

- Substituents : 2-(methylthio), 3-(trifluoromethoxy)

- Properties : Predicted boiling point = 300.4°C; density = 1.37 g/cm³ .

- Comparison : The trifluoromethoxy (-OCF₃) group at the 3-position introduces stronger electron-withdrawing effects than the parent compound’s 2-CF₃ group. This alters electrophilic substitution patterns and may reduce steric hindrance compared to the 4-SCH₃ group in the target compound.

1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one

- Molecular Formula : C₁₀H₁₀ClN₂O₂

- Substituents : Hydrazinylidene (-NH-N=C), 4-methoxy (-OCH₃)

- Properties : Structurally characterized via single-crystal X-ray diffraction (SHELX refinement) .

- Comparison : The hydrazinylidene moiety enables use as a chelating agent or precursor for heterocyclic synthesis, unlike the target compound’s direct acylating capability. The 4-OCH₃ group is less polarizable than 4-SCH₃, affecting solubility and hydrogen-bonding interactions.

3-Chloro-1-(thiophen-2-yl)propan-1-one

- Molecular Formula : C₇H₅ClOS

- Substituents : Thiophene ring at the acyl position

- Synthesis : Prepared via Friedel-Crafts acylation .

- Comparison : The thiophene ring confers aromatic heterocyclic properties, enhancing π-π stacking interactions. However, the absence of CF₃ and SCH₃ groups reduces its electron-deficient character, limiting utility in reactions requiring strong electrophilic activation.

Physicochemical Properties

A comparative analysis of physical properties is summarized below:

| Compound Name | Molecular Formula | Molecular Weight | Boiling Point (°C) | Density (g/cm³) | Key Substituents |

|---|---|---|---|---|---|

| Target Compound | C₁₁H₁₀ClF₃OS | 298.71 (est.) | Not reported | Not reported | 4-SCH₃, 2-CF₃ |

| 1-Chloro-1-(2-SCH₃-3-OCF₃-phenyl)propan-2-one | C₁₁H₁₀ClF₃O₂S | 298.71 | 300.4 (predicted) | 1.37 | 2-SCH₃, 3-OCF₃ |

| 1-Chloro-1-(2-OCHF₂-5-SCH₃-phenyl)propan-2-one | C₁₁H₁₁ClF₂O₂S | 280.72 | N/A | N/A | 2-OCHF₂, 5-SCH₃ |

Key Observations :

- The trifluoromethoxy (-OCF₃) analog (MW 298.71) has a higher predicted boiling point than the difluoromethoxy (-OCHF₂) derivative (MW 280.72), likely due to increased molecular weight and polarity .

- Density correlates with halogen and sulfur content; the 2-SCH₃-3-OCF₃ analog’s density (1.37 g/cm³) reflects its compact substituent arrangement .

Research Findings and Challenges

- Crystallography : Analogs like 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one have been structurally resolved (R factor = 0.038), providing insights into bond lengths and packing efficiency .

- Stability: Chloro-propanones with electron-withdrawing groups (e.g., CF₃) may exhibit hydrolytic sensitivity, necessitating anhydrous conditions during synthesis .

- Regioselectivity : Substituent positioning (e.g., 4-SCH₃ vs. 2-SCH₃) influences reaction pathways, as seen in Friedel-Crafts vs. Claisen-Schmidt condensations .

Q & A

Q. What synthetic strategies are effective for preparing 1-chloro-1-(4-(methylthio)-2-(trifluoromethyl)phenyl)propan-2-one, and how can reaction conditions be optimized?

A multi-step approach is typically required due to the compound’s complex substituents. A plausible route involves:

- Friedel-Crafts acylation : Reacting 4-(methylthio)-2-(trifluoromethyl)benzene with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the ketone group .

- Halogenation : Chlorination of the intermediate using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under controlled temperatures (0–5°C) to avoid over-halogenation .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of chloroacetyl chloride) and solvent polarity (e.g., dichloromethane vs. nitrobenzene) to improve yields .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- ¹H/¹³C NMR : The trifluoromethyl (CF₃) group appears as a singlet near δ 125–130 ppm in ¹³C NMR. The methylthio (SCH₃) group shows a singlet at δ 2.5 ppm in ¹H NMR. The ketone carbonyl resonates at δ 200–210 ppm in ¹³C NMR .

- IR Spectroscopy : Strong absorbance near 1700 cm⁻¹ confirms the ketone C=O stretch. C-F and C-S stretches appear at 1100–1250 cm⁻¹ and 600–700 cm⁻¹, respectively .

- Mass Spectrometry : ESI-MS should display a molecular ion peak [M+H]⁺ corresponding to C₁₁H₉ClF₃OS (calculated m/z: 299.0). Fragmentation patterns (e.g., loss of Cl or CF₃) further validate the structure .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Hazard Mitigation : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood due to potential volatility and inhalation risks .

- Storage : Store in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent degradation. Avoid contact with oxidizing agents (e.g., peroxides) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose as hazardous halogenated waste .

Advanced Research Questions

Q. How does the methylthio group influence the compound’s electronic properties and reactivity in nucleophilic substitution reactions?

The methylthio (-SCH₃) group is a strong electron-donating substituent via resonance and inductive effects, which:

- Activates the aromatic ring : Enhances electrophilic substitution at the para position relative to the CF₃ group .

- Affects reaction kinetics : In SNAr reactions, the leaving group (Cl) is more readily displaced due to increased electron density at the carbonyl carbon. Computational studies (DFT) can quantify charge distribution .

- Experimental validation : Compare reaction rates with analogs lacking the SCH₃ group (e.g., 4-chloro-2-trifluoromethylphenyl derivatives) using kinetic assays .

Q. What analytical methods are suitable for resolving contradictions in purity assessments (e.g., HPLC vs. elemental analysis)?

- Cross-validation : Combine HPLC (C18 column, acetonitrile/water mobile phase) with GC-MS to detect volatile impurities. Use elemental analysis (C, H, N, S) to verify stoichiometry .

- Impurity profiling : If discrepancies persist, employ preparative TLC to isolate minor components and characterize via NMR or X-ray crystallography .

- Case study : A 2022 study resolved a 5% purity discrepancy by identifying residual AlCl₃ catalyst via ICP-MS, highlighting the need for post-synthesis washing protocols .

Q. How can computational chemistry predict the compound’s metabolic pathways or environmental persistence?

- In silico tools : Use software like Schrödinger’s QikProp or EPA EPI Suite to estimate logP (predicted ~3.2), bioaccumulation potential, and metabolic sites (e.g., sulfide oxidation to sulfoxide) .

- Degradation modeling : Simulate hydrolysis pathways under acidic (pH 3) and basic (pH 9) conditions. The trifluoromethyl group resists hydrolysis, while the ketone may undergo reduction .

- Validation : Compare predictions with experimental data from microbial degradation assays (e.g., soil microcosms) .

Q. What strategies can address low yields in large-scale synthesis of this compound?

- Process intensification : Switch from batch to flow chemistry for better temperature control during chlorination .

- Catalyst screening : Test alternatives to AlCl₃ (e.g., FeCl₃ or ionic liquids) to reduce side reactions .

- Scale-up case : A 2024 patent achieved 85% yield by optimizing solvent (toluene) and using microwave-assisted heating (80°C, 30 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.